molecular formula C42H68O14 B1203276 Gratioside CAS No. 11024-39-8

Gratioside

Cat. No.: B1203276
CAS No.: 11024-39-8
M. Wt: 797 g/mol
InChI Key: MEOQGLVBDBQZTF-LPXUVMGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gratioside is a natural product found in Gratiola officinalis with data available.

Scientific Research Applications

Structural Insights

Gratioside, a significant cucurbitacin glycoside found in Gratiola officinalis, has been the subject of structural analysis. Stuppner and Müller (1994) revised its structure based on one- and two-dimensional NMR spectroscopy, refining our understanding of its molecular composition (Stuppner & Müller, 1994).

Other Research Applications

Properties

CAS No.

11024-39-8

Molecular Formula

C42H68O14

Molecular Weight

797 g/mol

IUPAC Name

(3S,8S,9R,10R,13R,14S,17S)-4,4,9,13,14-pentamethyl-17-[(2S,5S)-2-methyl-5-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]oxolan-2-yl]-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C42H68O14/c1-37(2)20-9-11-25-39(5)15-13-24(41(7)16-14-28(55-41)38(3,4)56-36-34(51)32(49)30(47)23(19-44)53-36)40(39,6)17-26(45)42(25,8)21(20)10-12-27(37)54-35-33(50)31(48)29(46)22(18-43)52-35/h9,21-25,27-36,43-44,46-51H,10-19H2,1-8H3/t21-,22-,23-,24+,25+,27+,28+,29-,30-,31+,32+,33-,34-,35+,36+,39+,40-,41+,42+/m1/s1

InChI Key

MEOQGLVBDBQZTF-LPXUVMGASA-N

Isomeric SMILES

C[C@]1(CC[C@H](O1)C(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C

SMILES

CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CCC4C5(CCC(O5)C(C)(C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)C)OC7C(C(C(C(O7)CO)O)O)O)C

Canonical SMILES

CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CCC4C5(CCC(O5)C(C)(C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)C)OC7C(C(C(C(O7)CO)O)O)O)C

11024-39-8

Synonyms

20,24-epoxy-3,25-di-(glucopyranosyloxy)-9-methyl-19-norlanost-5-en-11-one
gratioside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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